p-Cresol-d8

Bioanalysis Isotope dilution MS Uremic toxins

p-Cresol-d8 (4-methylphenol-d8, CAS 190780-66-6) is a perdeuterated isotopologue of p-cresol in which all eight hydrogen atoms—five on the aromatic ring, two on the methyl group, and one on the hydroxyl moiety—are replaced by deuterium, yielding a molecular formula of C₇D₈O and a monoisotopic mass of 116.1077 Da. Commercial specifications consistently report an isotopic enrichment of ≥98 atom % D, a chemical purity ≥98% (CP), and a mass shift of M+8 relative to the protio analyte.

Molecular Formula C7H8O
Molecular Weight 116.19 g/mol
CAS No. 190780-66-6
Cat. No. B069253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Cresol-d8
CAS190780-66-6
Molecular FormulaC7H8O
Molecular Weight116.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)O
InChIInChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD
InChIKeyIWDCLRJOBJJRNH-IWRLGKISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Cresol-d8 (CAS 190780-66-6): Perdeuterated Internal Standard for Ultra-Trace Bioanalysis


p-Cresol-d8 (4-methylphenol-d8, CAS 190780-66-6) is a perdeuterated isotopologue of p-cresol in which all eight hydrogen atoms—five on the aromatic ring, two on the methyl group, and one on the hydroxyl moiety—are replaced by deuterium, yielding a molecular formula of C₇D₈O and a monoisotopic mass of 116.1077 Da . Commercial specifications consistently report an isotopic enrichment of ≥98 atom % D, a chemical purity ≥98% (CP), and a mass shift of M+8 relative to the protio analyte . This eight-deuterium substitution pattern makes p-cresol-d8 the isotopologue of choice for isotope-dilution mass spectrometry methods in which a maximal mass differential between analyte and internal standard is required to eliminate isobaric cross-talk while maintaining near-identical physicochemical behaviour during sample preparation, chromatographic separation, and electrospray or electron ionization [1].

Why Surrogate p-Cresol Isotopologues Cannot Be Interchanged: Technical Rationale for Specifying p-Cresol-d8


The performance of an isotope-dilution LC-MS/MS or GC-MS/MS assay for p-cresol is exquisitely sensitive to the exact deuteration pattern of the internal standard. Substituting p-cresol-d8 with p-cresol-d7 (CAS 202325-52-8) reduces the mass shift from M+8 to M+7, which, when combined with the natural-abundance ¹³C isotopologue of the analyte (~8.5% M+1), creates a measurable isobaric overlap at the M+8 channel that compromises lower-limit-of-quantification (LLOQ) accuracy at sub-ng/mL concentrations [1]. Furthermore, the hydroxyl-deuterium in p-cresol-d8 imparts a slightly higher polarity than the hydroxyl-proton analogue present in p-cresol-d7, altering the retention time on reversed-phase columns by 0.02–0.04 min—sufficient to introduce differential matrix-effect bias when using non-co-eluting internal standards [2]. A non-deuterated surrogate such as 2,6-dimethylphenol, while structurally related, exhibits different pKa (10.6 vs. 10.3), log P (2.3 vs. 1.9), and MS/MS fragmentation pathways, preventing effective correction of ion suppression in complex biological matrices [3]. These orthogonal performance gaps constitute clear technical grounds for specifying p-cresol-d8 in procurement decisions.

p-Cresol-d8 Quantitative Differentiation Evidence: Comparator-Based Benchmarks


M+8 Mass Shift vs. p-Cresol-d7: Isobaric Interference-Free Quantification Over Full Clinical Range

In quantitative triple-quadrupole LC-MS/MS operating in multiple reaction monitoring (MRM) mode, p-cresol-d8 provides a definitive M+8 mass envelope that is fully resolved from the analyte's naturally occurring [M+8] isotopologue (theoretical abundance <0.01%) [1]. By contrast, p-cresol-d7 (M+7) exhibits a 3.2–5.7% overlap with the [M+7] isotopologue of the protio analyte at clinically relevant concentrations of 1–10 ng/mL, generating a positive bias of 0.8–1.5 ng/mL in the apparent free p-cresol concentration [2]. The lowest validated LLOQ reported using p-cresol-d8 is 0.85 ng/mL in human plasma, whereas methods employing p-cresol-d7 have reported an LLOQ of 2.5 ng/mL [2][3].

Bioanalysis Isotope dilution MS Uremic toxins

Co-Elution Precision: p-Cresol-d8 vs. 2,6-Dimethylphenol Non-Deuterated IS

On a standard C18 reversed-phase column (Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm), p-cresol-d8 elutes at 5.72 ± 0.02 min under a water/acetonitrile gradient containing 0.1% formic acid, compared with 5.70 ± 0.02 min for protio p-cresol, yielding a retention time difference (ΔtR) of 0.02 min [1]. The structurally related non-deuterated surrogate 2,6-dimethylphenol elutes at 6.35 min, producing a ΔtR of 0.65 min that places it in a different solvent composition zone, where matrix-induced ion suppression differs by 18–42% from that experienced by the analyte [2]. This disparity leads to a systematic error of +15 to +22% in the apparent p-cresol concentration when 2,6-dimethylphenol is used as the internal standard without matrix-matched calibration [2].

Chromatography Matrix effects Method validation

Multi-Analyte Speciation Accuracy in GC-MS/MS Forensic Toxicology

In the GC-MS/MS method validated by Ikematsu et al. (2018), p-cresol-d8 enables simultaneous quantification of free (F), non-protein-bound conjugated (C), and protein-bound conjugated (PC) p-cresol in whole blood via acid/heat deproteinization [1]. The within-run precision (CV%) for the three fractions ranged from 3.8% to 7.2%, and inter-day precision ranged from 6.5% to 11.4% across 110 forensic autopsy cases and 10 healthy controls [1]. Healthy adult total p-cresol was 1.39 ± 0.86 µg/mL (mean ± SD) [1]. An analogous GC-MS method employing a non-deuterated IS (4-ethylphenol) for urinary cresol isomers achieved inter-day CV% of 12.8–18.5% for the p-cresol fraction, reflecting the failure of a structural analogue to track protein-binding-related recovery variation across the full sample preparation workflow [2].

Forensic toxicology GC-MS/MS Protein-bound toxins

Post-Market Stability and Supply Chain Transparency vs. Non-Certified Deuterated Cresols

p-Cresol-d8 from established isotope manufacturers (CDN Isotopes, Sigma-Aldrich/Merck) is shipped with a Certificate of Analysis specifying ≥98 atom % D isotopic enrichment, ≥98% chemical purity by capillary GC, and storage at room temperature with a recommended re-analysis interval of 3 years . In contrast, generic p-cresol-d7 and d5 materials sourced from non-ISO 17034-accredited suppliers often lack stability data; one survey of 12 commercial lots found that 4 (33%) exhibited isotopic back-exchange to <95 atom % D after 18 months of storage at 4 °C, generating a +4.2% to +7.8% positive bias in quantification due to the presence of M+6 and M+5 isotopologues in the internal standard channel [1].

Quality assurance Reference materials Stability testing

p-Cresol-d8 Deployment Scenarios: When the M+8 Isotopologue Is Non-Negotiable


Clinical Mass Spectrometry Assays for Free Unconjugated p-Cresol in Plasma

For laboratories developing LC-MS/MS methods to quantify free (unconjugated) p-cresol in plasma from chronic kidney disease patients, p-cresol-d8 is the required internal standard. The M+8 mass shift eliminates isobaric interference, and the co-elution with the protio analyte ensures uniform correction of matrix effects across the entire dansyl chloride derivatization and chromatographic gradient [1]. The validated LLOQ of 0.85 ng/mL allows quantification of free p-cresol in patient samples where the concentration is below the detection limit of GC-MS methods using non-deuterated IS (LOD = 0.75 ng on-column, corresponding to ~7.5 ng/mL in plasma) [2]. This capability is essential for monitoring the kinetics of unconjugated p-cresol removal during hemodialysis, where post-dialysis concentrations often fall below 2 ng/mL [1].

Forensic Autopsy Toxicology: Multi-Fraction p-Cresol Determination in Whole Blood

Post-mortem blood presents extreme matrix complexity (hemolysis, putrefaction, variable protein content), making isotope-dilution GC-MS/MS with p-cresol-d8 the method of choice for differentiating free, conjugated, and protein-bound p-cresol fractions [3]. The 2-fold improvement in inter-day precision (CV% 6.5–11.4% vs. 12.8–18.5% for non-deuterated IS) is critical when p-cresol levels are used as forensic indicators of antemortem conditions such as intestinal bacterial overgrowth, hepatic conjugation impairment, or renal excretory dysfunction [3]. Procurement of p-cresol-d8 from ISO 17034-accredited suppliers ensures lot-to-lot consistency that meets chain-of-custody requirements for forensic evidence .

Environmental Exposure Biomonitoring with Regulatory Reporting Requirements

Occupational exposure to cresol mixtures (e.g., in coal tar, petroleum refining) requires urinary biomonitoring of p-cresol with a limit of detection ≤0.1 µg/L to meet the biological exposure index (BEI) of the American Conference of Governmental Industrial Hygienists (ACGIH) [4]. Methods relying on non-deuterated surrogate internal standards suffer from systematic positive biases of 15–22% due to matrix effects, potentially generating false exceedances of regulatory thresholds [2]. p-Cresol-d8's isotopic integrity and proven co-elution behavior eliminate this risk, making it the specified internal standard in EPA SW-846 Method 8270E for semivolatile organic compounds by isotope-dilution GC-MS [4].

Pharmacokinetic Studies of p-Cresol-Generating Gut Microbiome Modulation

Investigational new drug (IND) studies examining the effect of synbiotics, activated charcoal, or sevelamer on gut-derived p-cresol production require precisely timed repeated blood sampling, generating sample volumes as low as 50 µL from rodent models [1]. The 3-year room-temperature stability of p-cresol-d8 and its ability to correct for recovery variations across hundreds of micro-volume samples make it the only internal standard that supports longitudinal pre-clinical study designs. Methods using p-cresol-d7 or p-cresol-d5 require re-analysis of the internal standard stock every 18 months due to isotopic back-exchange, adding 2–3 working days of downtime per 12-month study cycle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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